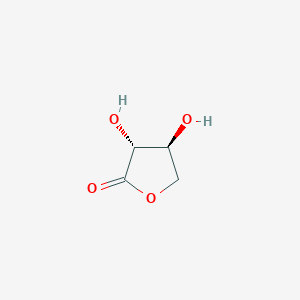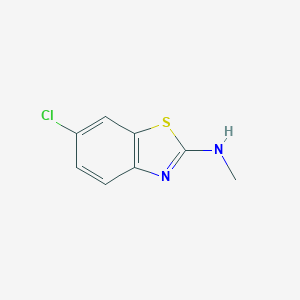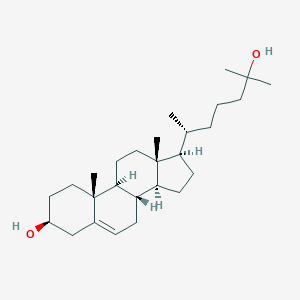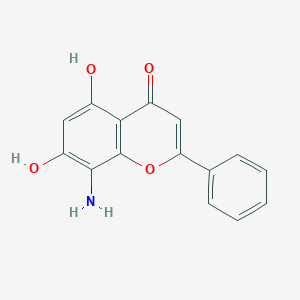
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has been traditionally used in the Pacific Islands for its medicinal properties, including its anxiolytic and analgesic effects. FKA has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of FKA in cancer cells involves the induction of oxidative stress, which leads to the activation of various signaling pathways that promote apoptosis. FKA has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
FKA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties. It has also been shown to modulate the activity of various neurotransmitters, including GABA and dopamine, which may contribute to its anxiolytic and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FKA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, FKA is also known to be unstable in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the availability of FKA may be limited due to its natural source and the complexity of its synthesis.
Direcciones Futuras
There are several potential future directions for research on FKA. One area of interest is the development of FKA derivatives with improved stability and efficacy. Another area of research is the investigation of FKA's potential use in combination with other therapies, such as radiation or chemotherapy. Finally, more research is needed to fully understand the molecular mechanisms underlying FKA's therapeutic effects in various diseases.
Métodos De Síntesis
FKA can be extracted from the roots of the kava plant or synthesized in the laboratory. The most common synthesis method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced to FKA using sodium borohydride.
Aplicaciones Científicas De Investigación
FKA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, FKA has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models.
Propiedades
Número CAS |
152969-73-8 |
|---|---|
Nombre del producto |
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one |
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
8-amino-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-14-11(19)6-9(17)13-10(18)7-12(20-15(13)14)8-4-2-1-3-5-8/h1-7,17,19H,16H2 |
Clave InChI |
OHQMPZAEJQQKLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
Sinónimos |
4H-1-Benzopyran-4-one,8-amino-5,7-dihydroxy-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



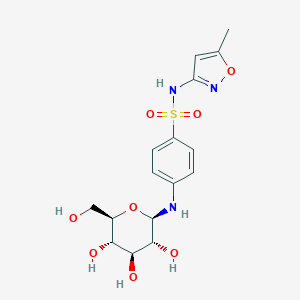
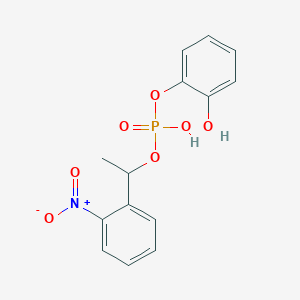
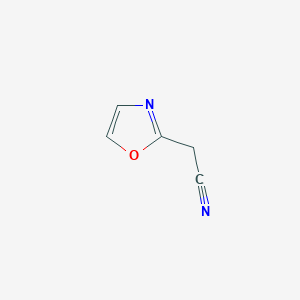
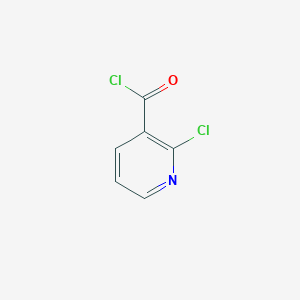
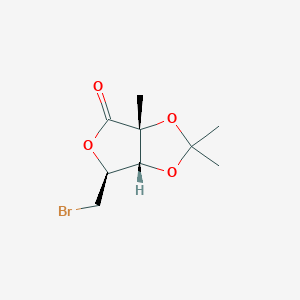
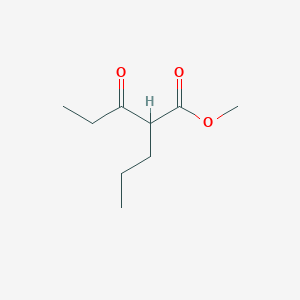
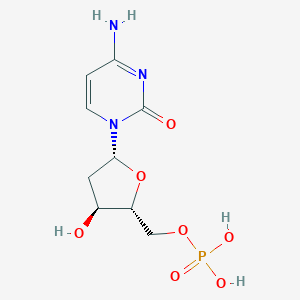
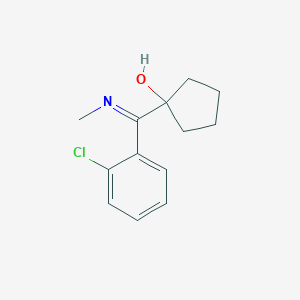
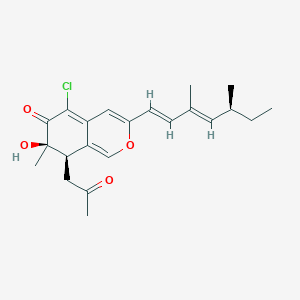
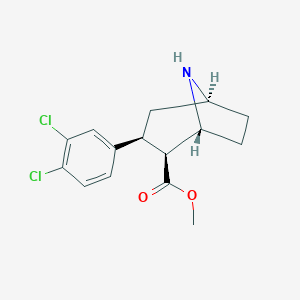
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
